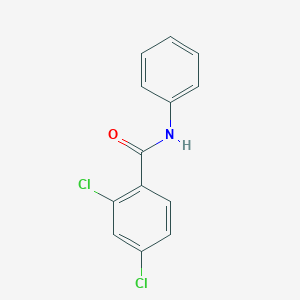
2,4-dichloro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406945. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
2,4-Dichloro-N-phenylbenzamide has been investigated for its antibacterial and antifungal properties. Research indicates that N-phenylbenzamides can be developed into effective antimicrobial agents. A study demonstrated that derivatives of N-phenylbenzamides exhibited significant activity against various bacterial strains and fungi, suggesting that modifications to the benzamide structure could enhance efficacy against resistant strains .
Table 1: Antimicrobial Activity of N-Phenylbenzamide Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| S. aureus | High | |
| C. albicans | Low |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate various biological pathways involved in inflammation and pain management. In vitro studies indicated that it could inhibit specific enzymes related to inflammatory responses .
Anticancer Potential
Recent research has focused on the anticancer properties of N-phenylbenzamide derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines. Molecular docking studies have provided insights into their binding affinities to cancer-related targets, indicating potential mechanisms of action .
Case Study: Anticancer Activity Evaluation
A series of new imidazole-based N-phenylbenzamide derivatives were synthesized and tested against selected human cancer cell lines. The results demonstrated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications can significantly enhance therapeutic efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents on the benzene ring can lead to significant changes in biological activity.
Table 2: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzoyl chloride + Aniline | Reflux in organic solvent | N-phenylbenzamide |
| 2 | N-phenylbenzamide + Chlorinating agent | Room temperature | This compound |
Properties
CAS No. |
6043-39-6 |
|---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,4-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
XMFGGNMHIVSTGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
6043-39-6 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















